molecular formula C19H26N2O3 B1618531 Benolizime CAS No. 61864-30-0

Benolizime

Cat. No.: B1618531
CAS No.: 61864-30-0
M. Wt: 330.4 g/mol
InChI Key: CADPBCPVJBOUEG-UHFFFAOYSA-N
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Description

Benolizime is a chemical compound with the molecular formula C19H26N2O3 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Benolizime can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the bromination of benzylic compounds using N-bromosuccinimide in carbon tetrachloride, followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Benolizime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benolizime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benolizime exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benolizime can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Benzylamine, Benzyl alcohol, Benzyl chloride.

    Uniqueness: this compound’s unique structure and reactivity make it distinct from these compounds, offering specific advantages in certain applications.

Properties

CAS No.

61864-30-0

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(9,10-dimethoxy-1,2,3,4,4a,6,7,11b,12,13a-decahydroisoquinolino[2,1-a]quinolin-13-ylidene)hydroxylamine

InChI

InChI=1S/C19H26N2O3/c1-23-18-9-12-7-8-21-16-6-4-3-5-13(16)15(20-22)11-17(21)14(12)10-19(18)24-2/h9-10,13,16-17,22H,3-8,11H2,1-2H3

InChI Key

CADPBCPVJBOUEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC

Canonical SMILES

COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC

Origin of Product

United States

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